Okicenone
Overview
Description
Okicenone is an antibiotic that interferes with HuR RNA binding, HuR trafficking, cytokine expression, and T-cell activation . It was isolated from the culture broth of an actinomycete strain KO-3599 and found to be a growth inhibitor of mammalian tumor cells in vitro .
Synthesis Analysis
Okicenone was isolated from the culture broth of an actinomycete strain KO-3599 . A new okicenone analog was also isolated from the fermentation broth of a strain Streptomyces sp. NEAU-W13 .Molecular Structure Analysis
The molecular formula of Okicenone is C15H14O4 . The exact mass is 258.09 and the molecular weight is 258.273 .Chemical Reactions Analysis
Okicenone is soluble in CHCl3, EtOAc, and MeOH but practically insoluble in H2O .Physical And Chemical Properties Analysis
Okicenone appears as pale yellow needles . It has a molecular weight of 258.27 and a molecular formula of C15H14O4 .Scientific Research Applications
Cytocidal Activity Against Tumor Cells
Okicenone has been identified as a compound with significant cytocidal activity against mammalian tumor cells in vitro. Research conducted by Komiyama et al. (1991) and Funayama et al. (1991) found that okicenone showed effectiveness against these cells at specific concentrations, while exhibiting no antimicrobial activities against various bacteria, fungi, or yeast. This specificity suggests its potential as a targeted agent in cancer research and therapy (Komiyama et al., 1991); (Funayama et al., 1991).
Inhibition of HuR Protein Function
Okicenone has also been identified as an inhibitor of the Hu protein R (HuR). Meisner et al. (2007) described how okicenone and other compounds can interfere with HuR RNA binding, affecting cytokine expression and T-cell activation. This suggests a potential role for okicenone in the treatment of diseases where HuR plays a significant role, such as in certain cancers (Meisner et al., 2007).
Cytotoxicity Against Cancer Cell Lines
Research on alokicenones, which include okicenone, has demonstrated moderate cytotoxicity against certain cancer cell lines. Zhang et al. (2018) found that these compounds exhibit inhibitory activities against specific proteins involved in cancer cell survival and proliferation, indicating a possible role for okicenone in cancer treatment (Zhang et al.,2018)
properties
IUPAC Name |
4,6,9-trihydroxy-8-methyl-3,4-dihydro-2H-anthracen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-7-4-9(16)5-8-6-10-11(17)2-3-12(18)14(10)15(19)13(7)8/h4-6,11,16-17,19H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIETVYHJBSLSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC3=C(C(=O)CCC3O)C(=C12)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929664 | |
Record name | 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Okicenone | |
CAS RN |
137018-54-3 | |
Record name | Okicenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.